2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride
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Overview
Description
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is an organic compound that is widely used in scientific research. It is a carbonyl chloride derivative of 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole and is also known as MTPC. This compound has a wide range of applications in the field of chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is not well understood. However, it is known to react with nucleophiles such as amines and alcohols to form carbamates and esters. These reactions are widely used in the synthesis of various organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride in lab experiments include its high yield and purity, as well as its wide range of applications. However, its limitations include the need for careful handling due to its reactivity with nucleophiles.
Future Directions
There are several future directions for the use of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride in scientific research. One direction is the synthesis of new inhibitors of DPP-IV for the treatment of type 2 diabetes. Another direction is the synthesis of new biologically active compounds using this compound as a building block. Additionally, the use of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride in the synthesis of new materials with unique properties is also an area of future research.
Conclusion:
In conclusion, 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is a valuable compound in scientific research. Its synthesis method has been optimized and it has a wide range of applications in the field of chemistry, biochemistry, and pharmacology. While its mechanism of action is not well understood, it has low toxicity and is not mutagenic or carcinogenic. The future directions for the use of this compound in scientific research are promising, and it is expected to continue to play an important role in the development of new biologically active compounds and materials.
Synthesis Methods
The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride involves the reaction of 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole with phosgene. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is obtained in high yield and purity. This synthesis method has been optimized and is widely used in research laboratories.
Scientific Research Applications
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds. It is also used as a building block in the synthesis of biologically active compounds. This compound has been used in the synthesis of inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of blood glucose levels. The inhibition of DPP-IV has been shown to be a promising approach in the treatment of type 2 diabetes.
properties
CAS RN |
146979-78-4 |
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Product Name |
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride |
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H9ClN2O/c1-11-7(8(9)12)5-3-2-4-6(5)10-11/h2-4H2,1H3 |
InChI Key |
SOAOIFJAIPJQBD-UHFFFAOYSA-N |
SMILES |
CN1C(=C2CCCC2=N1)C(=O)Cl |
Canonical SMILES |
CN1C(=C2CCCC2=N1)C(=O)Cl |
synonyms |
3-Cyclopentapyrazolecarbonyl chloride, 2,4,5,6-tetrahydro-2-methyl- (9CI) |
Origin of Product |
United States |
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